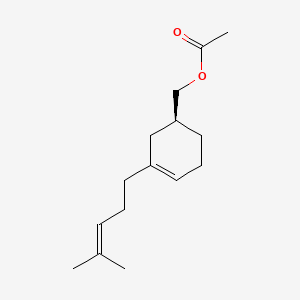
Myraldyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myraldyl acetate is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.3499 . It is known for its floral, jasmine-like odor and is commonly used in the fragrance industry . This compound is particularly valued for its stability and long-lasting qualities, making it an attractive choice for soap and detergent perfumery .
Vorbereitungsmethoden
The synthesis of myraldyl acetate involves the esterification of myraldyl alcohol with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions include heating the reactants under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
Myraldyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form myraldyl alcohol and acetic acid.
Oxidation: this compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield myraldyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry
Myraldyl acetate serves as a model compound in various chemical studies, particularly in the fields of esterification and hydrolysis reactions. Its stability and predictable behavior make it an excellent candidate for examining reaction mechanisms and kinetics in organic chemistry.
Biology
In biological research, this compound is utilized to study olfactory receptors and scent perception. Its floral aroma allows researchers to investigate how specific compounds interact with olfactory receptors, contributing to our understanding of sensory biology.
Medicine
While this compound itself is not directly used in medical applications, its derivatives are being explored for potential therapeutic uses. Research into its related compounds may yield insights into new treatments or medicinal formulations.
Fragrance Industry
This compound is extensively used in the fragrance industry, where it is a key ingredient in perfumes, soaps, and detergents. Its ability to blend well with other fragrance components enhances the overall scent profile of products .
Key Characteristics:
- Odor Profile: Diffusive jasmine/muguet scent
- Stability: Good stability and long-lasting qualities
- Usage Levels: Typically used at concentrations up to 20% in formulations .
| Property | Details |
|---|---|
| Odor Type | Floral, Jasmine |
| Tenacity on Blotter | 1 week |
| Substantivity (Damp) | ★★★★★ |
| Substantivity (Dry) | ★★★★★ |
| Biodegradability | Inherently biodegradable |
Safety Assessments
Safety evaluations of this compound have demonstrated that it does not exhibit genotoxic properties and has a No Expected Sensitization Induction Level (NESIL) of 1000 μg/cm² for skin sensitization . Studies have shown no significant adverse effects when tested under various conditions.
Toxicological Studies
- Ames Test: this compound was found to be non-mutagenic in the Ames test, indicating no potential for genetic mutations at tested concentrations .
- Repeated Dose Toxicity: No significant toxicity was observed at exposure levels below established thresholds, affirming its safety for use in consumer products .
Fragrance Material Review
Research highlights this compound’s large-scale applications (>1 kg) from a process research perspective, emphasizing its role as a versatile ingredient in various formulations .
Environmental Impact Assessment
An environmental risk assessment categorized this compound as having low toxicity to aquatic species based on predictive models and empirical data from ecotoxicological studies .
Wirkmechanismus
The primary mechanism by which myraldyl acetate exerts its effects is through its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a floral scent. The molecular targets involved are the olfactory receptor proteins, which are part of the G-protein coupled receptor family .
Vergleich Mit ähnlichen Verbindungen
Myraldyl acetate can be compared with other similar compounds such as:
Linalyl acetate: Known for its lavender-like scent, linalyl acetate is also used in the fragrance industry but has a different olfactory profile.
Nerolidyl acetate: This compound has a fresh, sweet, citrus-like odor and is used in various fragrance formulations.
Farnesol: While not an acetate, farnesol has a floral scent and is used in perfumery.
This compound stands out due to its unique combination of stability, long-lasting scent, and floral character, making it a preferred choice in many fragrance applications .
Eigenschaften
CAS-Nummer |
72403-67-9 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
[3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methyl acetate |
InChI |
InChI=1S/C15H24O2/c1-12(2)6-4-7-14-8-5-9-15(10-14)11-17-13(3)16/h6,8,15H,4-5,7,9-11H2,1-3H3 |
InChI-Schlüssel |
IIUKCYITROTKFB-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1=CCCC(C1)COC(=O)C)C |
Isomerische SMILES |
CC(=CCCC1=CCC[C@@H](C1)COC(=O)C)C |
Kanonische SMILES |
CC(=CCCC1=CCCC(C1)COC(=O)C)C |
Key on ui other cas no. |
72403-67-9 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















